molecular formula C10H13NO3S B8457971 2-[(2,4-Dimethylthiophen-3-yl)amino]-2-oxoethyl acetate CAS No. 87675-39-6

2-[(2,4-Dimethylthiophen-3-yl)amino]-2-oxoethyl acetate

Cat. No. B8457971
Key on ui cas rn: 87675-39-6
M. Wt: 227.28 g/mol
InChI Key: QGZVIOCICXYNQR-UHFFFAOYSA-N
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Patent
US04666502

Procedure details

To 12.7 g (0.1 mol) of 2,4-dimethyl-3-aminothiophene, 13.8 g (0.1 mol) of K2CO3, 20 ml of water and 150 ml of methylene chloride are added dropwise at ambient temperature 15 g (0.11 mol) of acetoxyacetyl chloride.
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([CH3:8])[C:6]=1[NH2:7].C([O-])([O-])=O.[K+].[K+].O.[C:16]([O:19][CH2:20][C:21](Cl)=[O:22])(=[O:18])[CH3:17]>C(Cl)Cl>[CH3:1][C:2]1[S:3][CH:4]=[C:5]([CH3:8])[C:6]=1[NH:7][C:21](=[O:22])[CH2:20][O:19][C:16](=[O:18])[CH3:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
CC=1SC=C(C1N)C
Name
Quantity
13.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)OCC(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1SC=C(C1NC(COC(C)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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